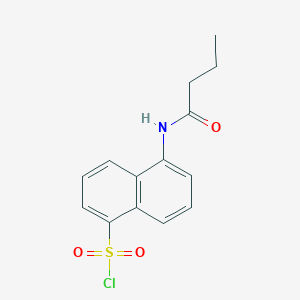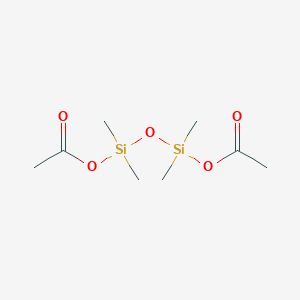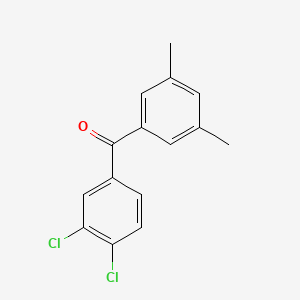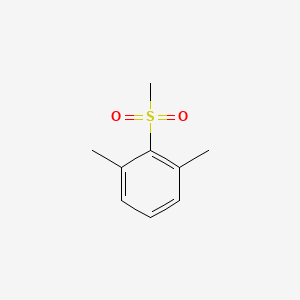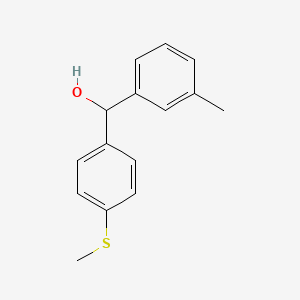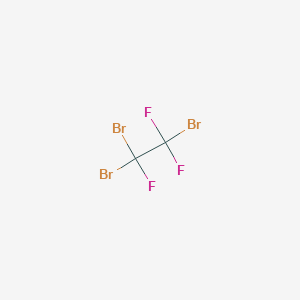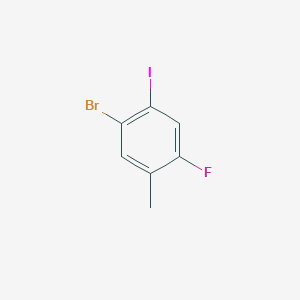
5-ブロモ-2-フルオロ-4-ヨードトルエン
概要
説明
5-Bromo-2-fluoro-4-iodotoluene is a halogenated hydrocarbon . It has gained attention in the field of research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-iodotoluene involves a multi-step reaction . The first step involves the use of SnCl2 and HCl, followed by a reaction with NaNO2 and HCl at 0 - 5 °C. The final step involves a reaction with KI .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-iodotoluene is C7H5BrFI . The molecular weight is 314.92 . The structure of this compound can be analyzed using computational Density Functional Theory (DFT) and related methodologies .Chemical Reactions Analysis
5-Bromo-2-fluoro-4-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-4-iodotoluene are as follows: It has a boiling point of 249-250 °C (lit.) , a density of 2.145 g/mL at 25 °C (lit.) , and a refractive index of n20/D 1.624 (lit.) .科学的研究の応用
有機合成:複雑な分子の構成要素
5-ブロモ-2-フルオロ-4-ヨードトルエンは、有機合成において構成要素として使用される用途の広いハロゲン化化合物です。そのハロゲン基は反応性の部位であり、さまざまな置換反応を受けることができ、複雑な分子を構築するための貴重な出発物質となります。 例えば、鈴木・宮浦カップリング反応に参加して炭素-炭素結合を形成することができ、これは医薬品や高度な材料の製造において基本的なものです .
Safety and Hazards
The safety data sheet for 5-Bromo-2-fluoro-4-iodotoluene indicates that it is classified under GHS07. The hazard statements include H302 and H413. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
作用機序
Target of Action
Halogenated aromatic compounds like this are often used in organic synthesis as building blocks or intermediates . They can interact with various biological targets depending on the specific context of their use.
Mode of Action
The mode of action of 5-Bromo-2-fluoro-4-iodotoluene involves its interaction with its targets through chemical reactions. One common reaction involving halogenated aromatic compounds is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction involves the exchange of a halogen atom (bromine, fluorine, or iodine in this case) on the aromatic ring with an organoboron compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-fluoro-4-iodotoluene are not readily available. As a small, lipophilic molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors including the specific enzymes present in the body and the compound’s chemical structure .
Result of Action
The molecular and cellular effects of 5-Bromo-2-fluoro-4-iodotoluene’s action would depend on the specific context of its use. In organic synthesis, the result of its action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-iodotoluene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of its reactions .
生化学分析
Biochemical Properties
5-Bromo-2-fluoro-4-iodotoluene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in chemoselective reactions, such as the Suzuki reaction with phenylboronic acid, yielding corresponding carboxylic acids
Cellular Effects
The effects of 5-Bromo-2-fluoro-4-iodotoluene on various cell types and cellular processes are of great interest to researchers. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function . Additionally, the compound’s halogenated nature may affect its ability to penetrate cell membranes and interact with intracellular targets.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-4-iodotoluene exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target and reaction conditions. For example, its participation in the Suzuki reaction highlights its ability to form stable complexes with transition metals, facilitating the formation of new carbon-carbon bonds . These interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-4-iodotoluene can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its halogenated structure, which can affect its reactivity and shelf life. Long-term studies have shown that 5-Bromo-2-fluoro-4-iodotoluene can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-4-iodotoluene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects and toxicity. Studies have shown that the compound’s halogenated structure can influence its bioavailability and distribution within the body, affecting its overall efficacy and safety . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Bromo-2-fluoro-4-iodotoluene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s halogenated structure allows it to participate in oxidation-reduction reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-4-iodotoluene within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s halogenated structure can affect its solubility and ability to cross cell membranes, impacting its localization and accumulation within specific tissues . Understanding these factors is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-4-iodotoluene is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, affecting its overall efficacy and potential therapeutic applications .
特性
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXUAIBBPDNZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377720 | |
| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202865-75-6 | |
| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)
